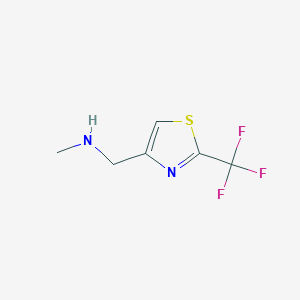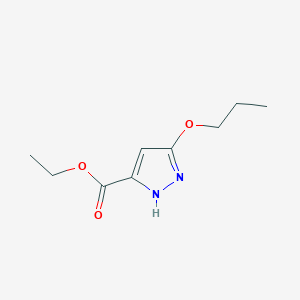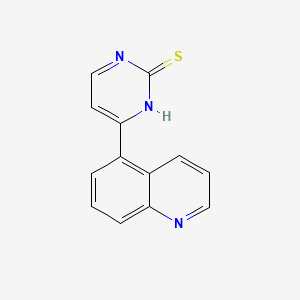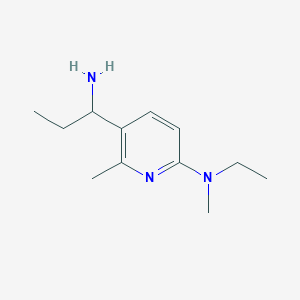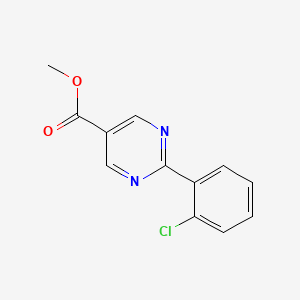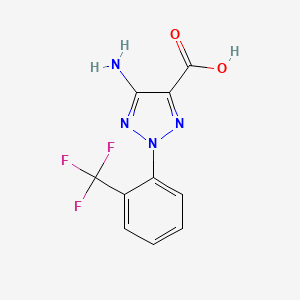
5-(Amino(phenyl)methyl)-N-benzyl-3-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Amino(phenyl)methyl)-N-benzyl-3-methylpyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines This compound is characterized by the presence of a pyridine ring substituted with amino, phenyl, and benzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Amino(phenyl)methyl)-N-benzyl-3-methylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 3-methylpyridine with benzylamine under controlled conditions, followed by the introduction of the amino(phenyl)methyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction parameters ensures the efficient production of the compound with high purity and yield. Industrial methods also focus on minimizing waste and improving the sustainability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Amino(phenyl)methyl)-N-benzyl-3-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, benzyl derivatives, and amino compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(Amino(phenyl)methyl)-N-benzyl-3-methylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-(Amino(phenyl)methyl)-N-benzyl-3-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Another heterocyclic amine with similar structural features.
3-(Aminomethyl)pyridine: A simpler analog with fewer substituents.
N-Benzyl-3-methylpyridin-2-amine: Lacks the amino(phenyl)methyl group.
Uniqueness
5-(Amino(phenyl)methyl)-N-benzyl-3-methylpyridin-2-amine is unique due to its specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H21N3 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
5-[amino(phenyl)methyl]-N-benzyl-3-methylpyridin-2-amine |
InChI |
InChI=1S/C20H21N3/c1-15-12-18(19(21)17-10-6-3-7-11-17)14-23-20(15)22-13-16-8-4-2-5-9-16/h2-12,14,19H,13,21H2,1H3,(H,22,23) |
Clave InChI |
OXQAZRIHOANUQV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1NCC2=CC=CC=C2)C(C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


